molecular formula C5H3Cl2NO2S B3088703 3-Chloropyridine-2-sulfonyl chloride CAS No. 1186049-79-5

3-Chloropyridine-2-sulfonyl chloride

Cat. No.: B3088703
CAS No.: 1186049-79-5
M. Wt: 212.05 g/mol
InChI Key: QWQPCEQWDCLDPU-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, where the sulfonyl chloride group is attached to the second carbon and a chlorine atom is attached to the third carbon of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Scientific Research Applications

Chemistry: 3-Chloropyridine-2-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have been explored for their antimicrobial and anticancer properties .

Industry: In the agrochemical industry, this compound is used to produce herbicides, fungicides, and insecticides. Its reactivity makes it a versatile intermediate for creating a wide range of agrochemical products .

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing and eye protection should be worn when handling this compound . In case of contact with skin or eyes, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

3-Chloropyridine-2-sulfonyl chloride is a chemical compound used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols . These targets play a crucial role in the formation of new bonds during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (-SO2Cl) of the this compound molecule reacts with the nucleophilic functional group of the target molecule . This reaction results in the substitution of the sulfonyl group at the target site, forming a new bond .

Biochemical Pathways

The products of reactions involving this compound can be used to synthesize various pharmaceuticals and bioactive compounds . These compounds can then interact with biological systems and influence various biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of a new compound through the sulfonylation of a target molecule . This new compound can have various molecular and cellular effects depending on its structure and the functional groups present .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound should be stored under inert atmosphere and in a freezer, under -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropyridine-2-sulfonyl chloride typically involves the chlorination of hydroxypyridine-sulfonic acids. One common method includes passing chlorine gas into a mixture of hydroxypyridine-sulfonic acid and phosphorus trichloride, followed by heating the mixture to temperatures around 100-120°C. The phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation. The residue is then taken up with an organic solvent and distilled under vacuum to obtain the chlorinated pyridine-sulfonic acid chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a sulfonyl chloride group and a chlorine atom on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its reactivity and versatility make it a valuable intermediate in both pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

3-chloropyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQPCEQWDCLDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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